Nylon 6/66

CAS No.: 24993-04-2

Cat. No.: VC3711372

Molecular Formula: C18H37N3O5

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24993-04-2 |

|---|---|

| Molecular Formula | C18H37N3O5 |

| Molecular Weight | 375.5 g/mol |

| IUPAC Name | azepan-2-one;hexane-1,6-diamine;hexanedioic acid |

| Standard InChI | InChI=1S/C6H16N2.C6H11NO.C6H10O4/c7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |

| Standard InChI Key | TZYHIGCKINZLPD-UHFFFAOYSA-N |

| SMILES | C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |

| Canonical SMILES | C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |

Introduction

Chemical Composition and Structure

Molecular Structure and Formula

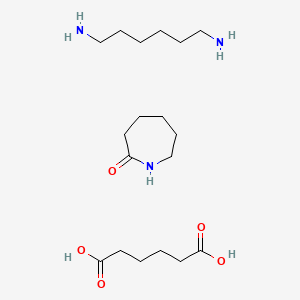

Nylon 6/66 has a molecular formula of C₁₈H₃₇N₃O₅ with a molecular weight of 375.50348 g/mol for its repeating unit . The polymer incorporates structural elements from:

-

Caprolactam (hexahydro-2H-azepin-2-one) - the cyclic monomer used in Nylon 6 production

-

Hexamethylenediamine (1,6-hexanediamine) - one of the two monomers used in Nylon 66 production

-

Adipic acid (hexanedioic acid) - the second monomer used in Nylon 66 production

This creates a copolymer structure where segments characteristic of both Nylon 6 and Nylon 66 appear in the same polymer chain, rather than simply mixing the two polymers together.

Synthesis Process

The synthesis of Nylon 6/66 involves a polycondensation reaction similar to that used for Nylon 66 but modified to incorporate caprolactam units. While specific details of industrial production methods vary by manufacturer, the general synthesis process involves:

-

Combining the monomers (caprolactam, hexamethylenediamine, and adipic acid) in appropriate ratios

-

Carrying out polycondensation reactions that form amide linkages between the components

-

Processing the resulting polymer into the desired form, typically pellets

Physical and Chemical Properties

Basic Physical Properties

Nylon 6/66 exhibits physical properties that reflect its hybrid nature, with characteristics intermediate between or combining aspects of both parent polymers. The following table summarizes key physical properties:

Mechanical Properties

Tensile and Impact Characteristics

While the specific mechanical properties of Nylon 6/66 vary by grade and manufacturing process, research on related nylon materials provides relevant insights. The copolymer nature of Nylon 6/66 allows manufacturers to balance the higher impact resistance typical of Nylon 6 with the greater tensile strength characteristic of Nylon 66.

Studies on cryogenically treated Nylon 6/6 indicate that exposure to extreme cold environments can result in a decrease in both yield strength and ultimate tensile strength . By extension, Nylon 6/66 may exhibit similar sensitivity to temperature conditions, which is an important consideration for applications involving low-temperature environments.

Temperature Effects on Performance

Research on the effects of cryogenic treatment on nylon polymers has demonstrated that exposure to cryogenic temperatures followed by a return to ambient conditions can significantly alter mechanical behavior. These changes appear to result from structural modifications within the polymer rather than surface cracking or other visible damage .

Testing has shown that cryogenic exposure results in decreases in the material's natural frequency response at its dominant vibration mode, indicating changes in stiffness and internal damping characteristics . These findings have implications for manufacturing processes that involve cooling nylon parts to facilitate flash removal, as such treatments may inadvertently affect the mechanical properties of the final product.

Applications of Nylon 6/66

Specialized Applications

The unique combination of properties makes Nylon 6/66 particularly valuable in specialized applications where performance requirements fall between those of Nylon 6 and Nylon 66, or where a specific balance of properties is needed.

Comparison with Parent Polymers

Nylon 6/66 vs. Nylon 6 and Nylon 66

The following table presents a comparative analysis of Nylon 6/66 against its parent polymers:

Manufacturing Considerations

Processing Methods

Nylon 6/66 is typically supplied in pellet form , suitable for standard thermoplastic processing methods including:

-

Injection molding

-

Extrusion

-

Blow molding

-

Compression molding

The processing temperature requirements are generally similar to those for Nylon 66 due to the comparable melting point, though specific processing parameters may vary based on the exact grade and manufacturer specifications.

Post-Processing Treatments

Research on cryogenic treatment of nylon materials has revealed that exposing the polymer to extremely low temperatures can alter its mechanical properties. While this technique is sometimes used to facilitate flash removal in manufacturing, studies indicate that it results in measurable changes to mechanical behavior, including decreased yield and ultimate tensile strength .

These findings suggest that manufacturers should carefully consider the potential impacts of cold-temperature post-processing on the performance characteristics of Nylon 6/66 components, particularly for applications where mechanical properties are critical.

Research Findings and Future Perspectives

Recent Research Developments

Studies on blends and copolymers of Nylon 6 and Nylon 66 have provided valuable insights into the complex interactions between these polymers. Research has demonstrated that:

-

The crystallization behavior of these materials is highly dependent on composition ratios

-

Even small amounts of one component can significantly affect the crystalline structure of the other

-

Temperature treatments, including cryogenic exposure, can substantially alter mechanical properties

These findings have implications for both the formulation and processing of Nylon 6/66 copolymers, offering pathways for property optimization.

Future Research Directions

Future research on Nylon 6/66 may focus on:

-

Optimizing copolymer ratios for specific application requirements

-

Developing enhanced processing techniques to maximize desirable properties

-

Exploring the effects of various additives and reinforcements on copolymer performance

-

Investigating sustainable manufacturing approaches and end-of-life considerations

Environmental and Regulatory Considerations

Regulatory Status

Nylon 6/66 is registered under various regulatory frameworks, including:

-

EPA Substance Registry System as "Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine"

-

Listed as an indirect additive used in food contact substances

These designations indicate that the material has undergone regulatory assessment and is approved for certain applications, though specific use conditions may apply.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume